2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different reduced products.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as aryl sulfonyl chlorides or sulfinic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but differs in the pyrimidine ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: Similar in having a trifluoromethyl group and chlorine atom but differs in the pyridine ring structure.
Uniqueness
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is unique due to its hexahydropyrimido[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and chlorine atom enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H9ClF3N3O |
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Molecular Weight |
255.62 g/mol |
IUPAC Name |
2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h4-5H,1-3H2,(H,13,14) |
InChI Key |
LBWOPSNILZBYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC(N=C2NC1C(F)(F)F)Cl |
Origin of Product |
United States |
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